molecular formula C13H18O2 B14059803 1-(4-Ethoxy-3-ethylphenyl)propan-1-one

1-(4-Ethoxy-3-ethylphenyl)propan-1-one

Katalognummer: B14059803
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: ZNWFHNQTCBMVCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxy-3-ethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an ethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is used in various chemical applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethoxy-3-ethylphenyl)propan-1-one typically involves the alkylation of 4-ethoxyacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(4-Ethoxy-3-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-3-ethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-3-ethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxy-3-ethylphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxy-3-ethylphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)propan-1-one: Lacks the ethyl group on the phenyl ring.

    1-(4-Ethoxy-3-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group on the phenyl ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its chemical and biological properties.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

1-(4-ethoxy-3-ethylphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-4-10-9-11(12(14)5-2)7-8-13(10)15-6-3/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

ZNWFHNQTCBMVCU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)C(=O)CC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.